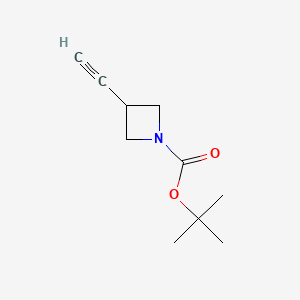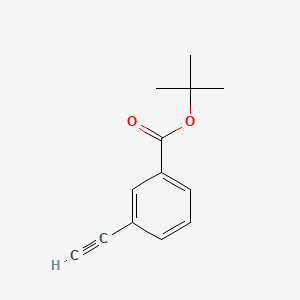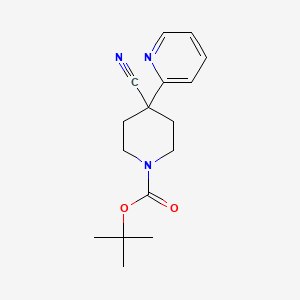
叔丁基 4-氰基-4-(吡啶-2-基)哌啶-1-羧酸酯
概述
描述
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a pyridinyl group attached to the piperidine ring, along with a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学研究应用
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and pyridinyl groups under specific conditions. One common method involves the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
作用机制
The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano and pyridinyl groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may act by inhibiting or activating certain enzymes, receptors, or other biomolecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: A similar compound with a hydroxyl group instead of a cyano group.
Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate: Contains a chloro-substituted imidazopyridine group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethylphenyl group.
Uniqueness
Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate is unique due to the presence of both cyano and pyridinyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILGYJQVAMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
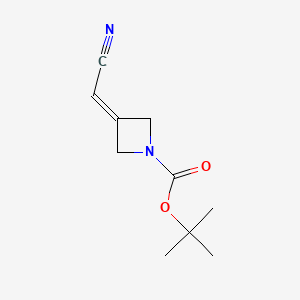
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
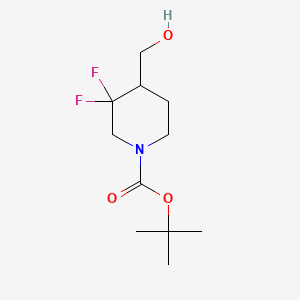
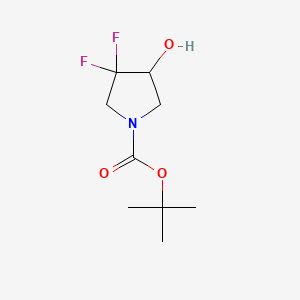
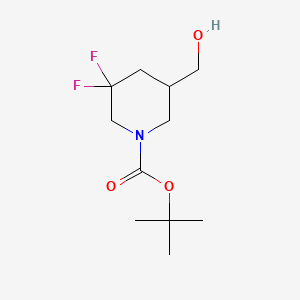
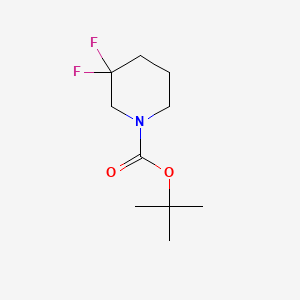
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
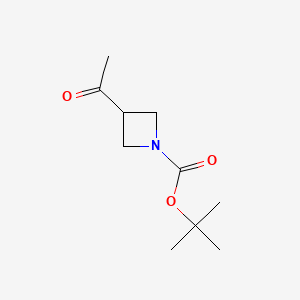
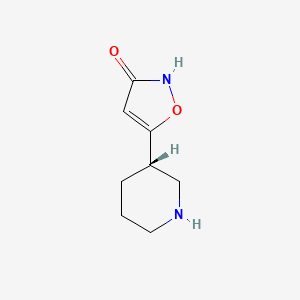
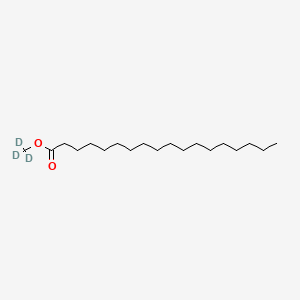
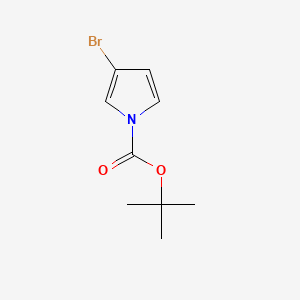
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
